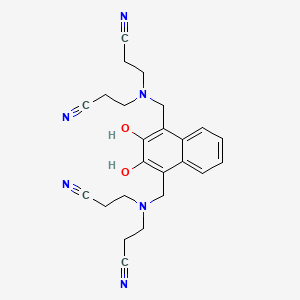
Propionitrile, 3,3',3'',3'''-((2,3-dihydroxy-1,4-naphthylene)bis(methylenenitrilo))tetra-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile is a complex organic compound characterized by its unique structure, which includes multiple cyanoethyl groups and a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of cyanoethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[[4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where the cyanoethyl groups can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-[[4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[[4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile involves its interaction with specific molecular targets. The compound’s cyanoethyl groups can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalene
- 2,3-dihydroxy-1-(cyanoethyl)-naphthalene
Uniqueness
Compared to similar compounds, 3-[[4-[(bis(2-cyanoethyl)amino)methyl]-2,3-dihydroxy-naphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile is unique due to its multiple cyanoethyl groups, which enhance its reactivity and potential for forming complex interactions with biological molecules. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
73826-32-1 |
|---|---|
Molecular Formula |
C24H26N6O2 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-[[4-[[bis(2-cyanoethyl)amino]methyl]-2,3-dihydroxynaphthalen-1-yl]methyl-(2-cyanoethyl)amino]propanenitrile |
InChI |
InChI=1S/C24H26N6O2/c25-9-3-13-29(14-4-10-26)17-21-19-7-1-2-8-20(19)22(24(32)23(21)31)18-30(15-5-11-27)16-6-12-28/h1-2,7-8,31-32H,3-6,13-18H2 |
InChI Key |
UUWDNSITWXTZIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=C2CN(CCC#N)CCC#N)O)O)CN(CCC#N)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















